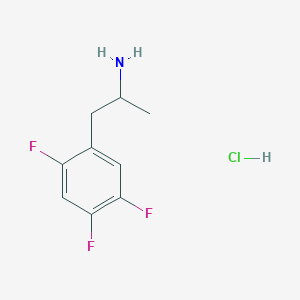

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride

CAS No.: 1062587-61-4

Cat. No.: VC7581865

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1062587-61-4 |

|---|---|

| Molecular Formula | C9H11ClF3N |

| Molecular Weight | 225.64 |

| IUPAC Name | 1-(2,4,5-trifluorophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5(13)2-6-3-8(11)9(12)4-7(6)10;/h3-5H,2,13H2,1H3;1H |

| Standard InChI Key | BUUWUPBQJAVKOL-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=C(C=C1F)F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride is systematically named as 1-(2,4,5-trifluorophenyl)propan-2-amine hydrochloride under IUPAC nomenclature. The compound’s structure comprises a propan-2-amine group linked to a 2,4,5-trifluorophenyl ring, with the hydrochloride salt stabilizing the amine moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1062587-61-4 | |

| Molecular Formula | ||

| Molecular Weight | 225.64 g/mol | |

| SMILES | CC(CC1=CC(=C(C=C1F)F)F)N.Cl | |

| InChI Key | BUUWUPBQJAVKOL-UHFFFAOYSA-N |

The trifluorophenyl group enhances lipophilicity and metabolic stability, making the compound a valuable scaffold in drug design .

Stereochemical Considerations

The propan-2-amine component introduces a chiral center at the second carbon of the propane chain. The (S)-enantiomer, identified by PubChem CID 93989984, exhibits distinct biological activity compared to its (R)-counterpart . Enantiomeric purity is critical in pharmaceutical applications, as stereochemistry influences receptor binding and pharmacokinetics . The (S)-configuration’s InChIKey (QKVCEEJOYPBGQX-YFKPBYRVSA-N) and SMILES (CC@@HN) highlight its three-dimensional orientation .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(2,4,5-trifluorophenyl)propan-2-amine typically involves nucleophilic substitution or reductive amination starting from 2,4,5-trifluorobenzene derivatives. A common route proceeds as follows:

-

Friedel-Crafts Alkylation: Reaction of 2,4,5-trifluorobenzene with propylene oxide under acidic conditions yields 1-(2,4,5-trifluorophenyl)propan-2-ol.

-

Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hofmann degradation.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity.

Reaction Optimization

Key parameters for high-yield synthesis include:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Temperature | 0–5°C (aminiation step) | |

| Solvent | Anhydrous tetrahydrofuran | |

| Catalyst | Palladium on carbon (H₂) | |

| Purification | Recrystallization from ethanol |

The reaction requires inert conditions (nitrogen/argon) to prevent oxidation of the amine intermediate. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress.

Applications in Pharmaceutical and Materials Research

Biological Activity

The trifluorophenyl moiety augments binding affinity to neurotransmitter receptors. Preliminary studies suggest potential activity at serotonin (5-HT) and dopamine receptors, though full pharmacological profiling remains incomplete . Fluorine’s electronegativity and small atomic radius enhance van der Waals interactions with hydrophobic protein pockets, improving target engagement.

Material Science Applications

Fluorinated amines are investigated as precursors for liquid crystals and surfactants. The compound’s thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) make it suitable for polymer synthesis.

Physicochemical Properties

Physical Characteristics

The compound is a white crystalline solid at room temperature. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Soluble in DMSO, methanol | |

| LogP (Partition Coeff.) | Estimated 2.1–2.5 |

Hygroscopicity necessitates storage in desiccated environments.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-): δ 1.25 (d, 3H, CH₃), 2.85–3.10 (m, 1H, CH), 3.45 (dd, 2H, CH₂), 7.15–7.30 (m, 2H, Ar-H).

-

¹⁹F NMR (376 MHz, DMSO-): δ -110.2 (d, 1F), -115.5 (d, 1F), -118.3 (d, 1F).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume